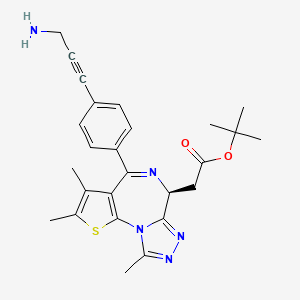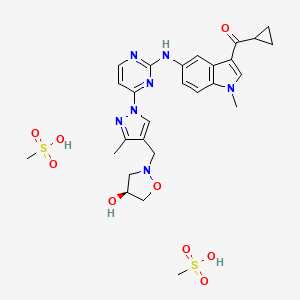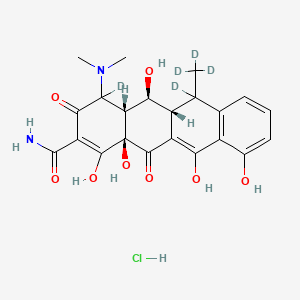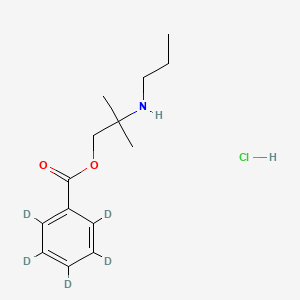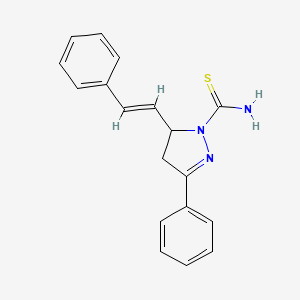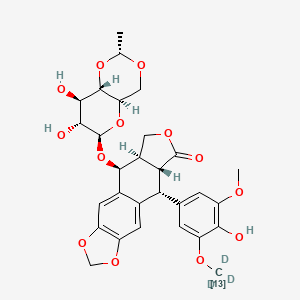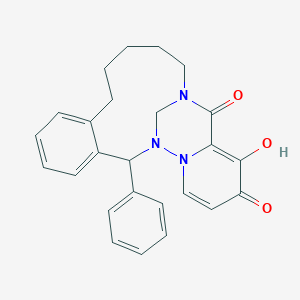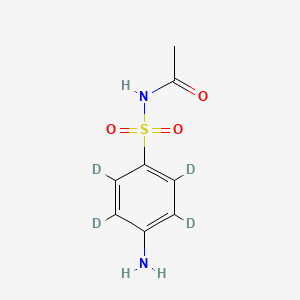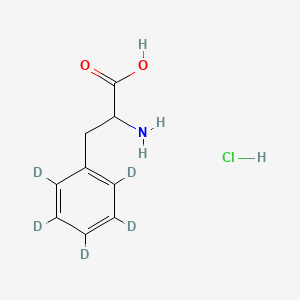![molecular formula C6H6FeNO6+ B12414758 2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) is a coordination complex where iron is coordinated with carboxylate and amino groups. This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) typically involves the reaction of iron salts with carboxylate ligands. One common method is the reaction of iron(III) chloride with ethylenediaminetetraacetic acid (EDTA) under controlled pH conditions to form the desired complex . The reaction is usually carried out in an aqueous medium with constant stirring and heating to ensure complete dissolution and reaction of the components.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where iron salts are reacted with carboxylate ligands in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or precipitation methods to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) undergoes several types of chemical reactions, including:
Substitution: The carboxylate and amino groups can be substituted with other ligands, allowing for the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions can produce a variety of iron-ligand complexes .
Scientific Research Applications
2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) involves the coordination of iron with carboxylate and amino groups, forming a stable complex. This complex can interact with other molecules, facilitating various chemical reactions. The iron center can undergo redox reactions, playing a crucial role in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that forms stable complexes with metal ions.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties but a different coordination structure.
Uniqueness
2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) is unique due to its specific coordination environment and the stability of the iron complex. This makes it particularly useful in applications requiring stable and robust metal complexes .
Properties
Molecular Formula |
C6H6FeNO6+ |
|---|---|
Molecular Weight |
243.96 g/mol |
IUPAC Name |
2-[bis(carboxylatomethyl)amino]acetate;iron(4+) |
InChI |
InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+4/p-3 |
InChI Key |
NEGKBMCTFGHQQN-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
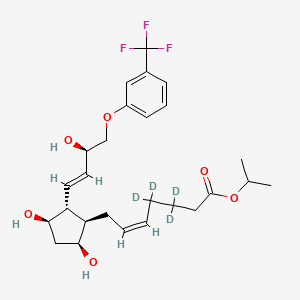
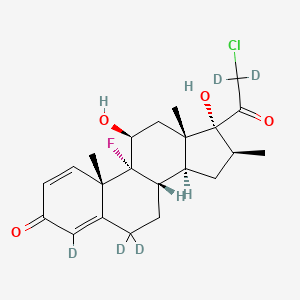
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
